Trenbolone acetate

Catalog No.
S545753
CAS No.
10161-34-9
M.F
C20H24O3
M. Wt
312.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trenbolone acetate

CAS Number

10161-34-9

Product Name

Trenbolone acetate

IUPAC Name

[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3/t17-,18+,19+,20+/m1/s1

InChI Key

CMRJPMODSSEAPL-FYQPLNBISA-N

SMILES

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C

Solubility

Soluble in DMSO

Synonyms

Trenbolone Acetate; Revalor-H Trenbolone acetate;Trenbolone Acetate 98%Min (Revalor-H);Trenbolone Acetate API;Trenbolone Acetate(Revalor-H);Trenbolone acetate solution;Trenbolone Acetate (Finaplix H/Revalor-H);Trenbolone Acetate /Finaplix;17-(acetyloxy)-(17-beta)-estra-11-trien-3-one

Canonical SMILES

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C

Description

The exact mass of the compound Trenbolone acetate is 312.1725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Anabolic Agents. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Veterinary Medicine

Bodybuilding and Athletic Performance Enhancement

Research on Muscle Growth

Toxicology

Research on Polyamine Biosynthesis

Forensic Toxicology

Cardiometabolic Research

Molecular Structure Analysis

Trenbolone acetate possesses a unique structure compared to other AAS. It belongs to the 19-nor classification, lacking a carbon atom at the 19th position and possessing a double bond between the 9th and 11th carbons []. This structural modification grants several key features:

  • Increased Androgen Receptor (AR) Affinity: The double bond hinders metabolism, allowing trenbolone acetate to bind more tightly to ARs, enhancing its anabolic effects [].
  • Reduced Aromatization: Unlike many AAS that convert to estrogen, trenbolone acetate's structure makes this process unlikely, minimizing estrogenic side effects [].

Physical And Chemical Properties Analysis

  • Melting Point: Not publicly available.
  • Boiling Point: Not publicly available.
  • Solubility: Trenbolone acetate exhibits moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) [].
  • Stability: Limited data available, but the presence of an ester group (acetate) suggests susceptibility to hydrolysis under specific conditions.

Trenbolone acetate's mechanism of action revolves around its interaction with ARs. Upon binding to ARs in muscle cells, it triggers a cascade of events that promote protein synthesis and muscle growth []. Additionally, trenbolone acetate might influence factors like nutrient partitioning, favoring muscle tissue over fat storage.

Note

The specific details of the mechanism require further scientific exploration.

Trenbolone acetate is a controlled substance in many countries due to its potential for misuse and associated health risks.

  • Toxicity: Studies suggest trenbolone acetate can have negative effects on the cardiovascular system, liver, and kidneys in high doses.
  • Behavioral Changes: Trenbolone acetate might induce aggressive behavior and mood swings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Exact Mass

312.1725

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RUD5Y4SV0S

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (40.85%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (54.93%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (42.25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (40.85%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (39.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anabolic Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

10161-34-9

Wikipedia

Trenbolone acetate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> GROWTH_PROMOTER; -> JECFA Functional Classes
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Tomkins P, Saaristo M, Bertram MG, Tomkins RB, Allinson M, Wong BBM. The agricultural contaminant 17β-trenbolone disrupts male-male competition in the guppy (Poecilia reticulata). Chemosphere. 2017 Nov;187:286-293. doi: 10.1016/j.chemosphere.2017.08.125. Epub 2017 Aug 31. PubMed PMID: 28854383.
2: Smith ZK, Chung KY, Parr SL, Johnson BJ. Anabolic payout of terminal implant alters adipogenic gene expression of the longissimus muscle in beef steers. J Anim Sci. 2017 Mar;95(3):1197-1204. doi: 10.2527/jas.2016.0630. PubMed PMID: 28380538.
3: Ebarb SM, Phelps KJ, Drouillard JS, Maddock-Carlin KR, Vaughn MA, Burnett DD, Noel JA, Van Bibber-Krueger CL, Paulk CB, Grieger DM, Gonzalez JM. Effects of anabolic implants and ractopamine-HCl on muscle fiber morphometrics, collagen solubility, and tenderness of beef longissimus lumborum steaks. J Anim Sci. 2017 Mar;95(3):1219-1231. doi: 10.2527/jas.2016.1263. PubMed PMID: 28380530.
4: Lega F, Angeletti R, Stella R, Rigoni L, Biancotto G, Giusepponi D, Moretti S, Saluti G, Galarini R. Abuse of anabolic agents in beef cattle: Could bile be a possible alternative matrix? Food Chem. 2017 Aug 15;229:188-197. doi: 10.1016/j.foodchem.2017.02.069. Epub 2017 Feb 15. PubMed PMID: 28372163.
5: Geiß C, Ruppert K, Askem C, Barroso C, Faber D, Ducrot V, Holbech H, Hutchinson TH, Kajankari P, Kinnberg KL, Lagadic L, Matthiessen P, Morris S, Neiman M, Penttinen OP, Sanchez-Marin P, Teigeler M, Weltje L, Oehlmann J. Validation of the OECD reproduction test guideline with the New Zealand mudsnail Potamopyrgus antipodarum using trenbolone and prochloraz. Ecotoxicology. 2017 Apr;26(3):370-382. doi: 10.1007/s10646-017-1770-y. Epub 2017 Feb 6. PubMed PMID: 28168557.
6: Colburn S, Childers WK, Chacon A, Swailes A, Ahmed FM, Sahi R. The cost of seeking an edge: Recurrent renal infarction in setting of recreational use of anabolic steroids. Ann Med Surg (Lond). 2017 Jan 12;14:25-28. doi: 10.1016/j.amsu.2017.01.015. eCollection 2017 Feb. PubMed PMID: 28127424; PubMed Central PMCID: PMC5247564.
7: Zanardello C, Capello K, Stella R, Biancotto G, Vascellari M. Semiquantitative immunohistochemical detection of progesterone receptors in male accessory sex glands as a screening assay for anabolic steroid use in bulls. J Vet Diagn Invest. 2017 Jan;29(1):35-40. doi: 10.1177/1040638716681047. PubMed PMID: 28074716.
8: Ziecik AJ, Klos J, Przygrodzka E, Milewski R, Jana B. Aberrant effects of altrenogest and exposure to exogenous gonadotropins on follicular cysts appearance in gilts. Theriogenology. 2017 Feb;89:250-254. doi: 10.1016/j.theriogenology.2016.10.028. Epub 2016 Nov 9. PubMed PMID: 28043359.
9: Zhang Y, Snow DD, Bartelt-Hunt SL. Stereoselective Degradation of Estradiol and Trenbolone Isomers in Alluvial Sediment. Environ Sci Technol. 2016 Dec 20;50(24):13256-13264. Epub 2016 Nov 30. PubMed PMID: 27993082.
10: Robinson JA, Ma Q, Staveley JP, Smolenski WJ. Sorption and desorption of 17α-trenbolone and trendione on five soils. Environ Toxicol Chem. 2017 Mar;36(3):613-620. doi: 10.1002/etc.3711. PubMed PMID: 27958649.
11: Boks MN, Tiebosch AT, van der Waaij LA. A jaundiced bodybuilder Cholestatic hepatitis as side effect of injectable anabolic-androgenic steroids. J Sports Sci. 2017 Nov;35(22):2262-2264. doi: 10.1080/02640414.2016.1265659. Epub 2016 Dec 12. PubMed PMID: 27937337.
12: Biancotto G, Stella R, Barrucci F, Lega F, Angeletti R. Urinary Concentrations of Steroids in Bulls under Anabolic Treatment by Revalor-XS® Implant. J Anal Methods Chem. 2016;2016:8013175. Epub 2016 Oct 20. PubMed PMID: 27840769; PubMed Central PMCID: PMC5093300.
13: McCue PM. Hormone Therapy in Clinical Equine Practice. Vet Clin North Am Equine Pract. 2016 Dec;32(3):425-434. doi: 10.1016/j.cveq.2016.07.001. Review. PubMed PMID: 27810035.
14: Charles S, Ducrot V, Azam D, Benstead R, Brettschneider D, De Schamphelaere K, Filipe Goncalves S, Green JW, Holbech H, Hutchinson TH, Faber D, Laranjeiro F, Matthiessen P, Norrgren L, Oehlmann J, Reategui-Zirena E, Seeland-Fremer A, Teigeler M, Thome JP, Tobor Kaplon M, Weltje L, Lagadic L. Optimizing the design of a reproduction toxicity test with the pond snail Lymnaea stagnalis. Regul Toxicol Pharmacol. 2016 Nov;81:47-56. doi: 10.1016/j.yrtph.2016.07.012. Epub 2016 Jul 25. PubMed PMID: 27461040.
15: Kamanga-Sollo E, Thornton KJ, White ME, Dayton WR. Role of G protein-coupled estrogen receptor-1 in estradiol 17β-induced alterations in protein synthesis and protein degradation rates in fused bovine satellite cell cultures. Domest Anim Endocrinol. 2017 Jan;58:90-96. doi: 10.1016/j.domaniend.2016.09.002. Epub 2016 Sep 13. PubMed PMID: 27769009.
16: Friedman O, Arad E, Ben Amotz O. Body Builder's Nightmare: Black Market Steroid Injection Gone Wrong: a Case Report. Plast Reconstr Surg Glob Open. 2016 Sep 29;4(9):e1040. eCollection 2016 Sep. PubMed PMID: 27757350; PubMed Central PMCID: PMC5055016.
17: Mizukami-Murata S, Kishi-Kadota K, Nishida T. 17β-Trenbolone exposure programs metabolic dysfunction in larval medaka. Environ Toxicol. 2016 Nov;31(11):1539-1551. doi: 10.1002/tox.22158. Epub 2015 Jun 4. PubMed PMID: 26040664.
18: Attalah E, Nasr YS, El-Gammal HA, Nour El-Dien FA. Optimisation and validation of a new analytical method for the determination of four natural and synthetic hormones using LC-ESI-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016 Oct;33(10):1545-1556. Epub 2016 Sep 21. PubMed PMID: 27575595.
19: Harding LB, Schultz IR, da Silva DA, Ylitalo GM, Ragsdale D, Harris SI, Bailey S, Pepich BV, Swanson P. Wastewater treatment plant effluent alters pituitary gland gonadotropin mRNA levels in juvenile coho salmon (Oncorhynchus kisutch). Aquat Toxicol. 2016 Sep;178:118-31. doi: 10.1016/j.aquatox.2016.07.013. Epub 2016 Jul 22. PubMed PMID: 27475653.
20: Akre C, Mizuno M. A screening and determinative method for the analysis of natural and synthetic steroids, stilbenes and resorcyclic acid lactones in bovine urine. Drug Test Anal. 2016 May;8(5-6):448-57. doi: 10.1002/dta.2012. PubMed PMID: 27443199.

Explore Compound Types